molecular formula C17H12O2 B2825632 3-Naphthalen-1-yl-benzoic acid CAS No. 7775-64-6

3-Naphthalen-1-yl-benzoic acid

Cat. No.: B2825632
CAS No.: 7775-64-6
M. Wt: 248.281
InChI Key: IYQDJFVETWHCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Naphthalen-1-yl-benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It consists of a benzoic acid moiety substituted with a naphthalene ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-1-yl-benzoic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction yields 3-benzoylnaphthalene.

    Oxidation: The 3-benzoylnaphthalene is then subjected to oxidation using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to convert the ketone group into a carboxylic acid group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-1-yl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring or the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-Naphthalen-1-yl-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carboxylic acid: Similar structure but with the carboxylic acid group at the second position.

    Benzene-1,2-dicarboxylic acid: Contains two carboxylic acid groups on a benzene ring.

    Naphthalene-1,4-dicarboxylic acid: Contains two carboxylic acid groups on the naphthalene ring.

Uniqueness

3-Naphthalen-1-yl-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a naphthalene ring and a benzoic acid moiety makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and materials with specific functionalities.

Properties

IUPAC Name

3-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17(19)14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQDJFVETWHCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7775-64-6
Record name 7775-64-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.